molecular formula C29H28N4O3S B2607258 2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide CAS No. 892386-52-6

2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B2607258
CAS No.: 892386-52-6
M. Wt: 512.63
InChI Key: LADLQMHGGXAASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex tricyclic heterocyclic molecule featuring a hydroxymethyl group, a phenyl ring, and a thioether-linked acetamide moiety substituted with a 4-isopropylphenyl group. Key computed properties include a molecular weight of 542.6 g/mol, a topological polar surface area (TPSA) of 132 Ų, and an XLogP3 value of 5, indicating moderate lipophilicity . The structure contains 8 rotatable bonds, suggesting conformational flexibility, and a high molecular complexity score of 789, reflecting its intricate fused-ring system .

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-17(2)19-9-11-22(12-10-19)31-25(35)16-37-29-24-13-23-21(15-34)14-30-18(3)26(23)36-28(24)32-27(33-29)20-7-5-4-6-8-20/h4-12,14,17,34H,13,15-16H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADLQMHGGXAASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide involves multiple steps, including the formation of the triazatricyclo structure and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups to the phenyl or sulfanyl moieties.

Scientific Research Applications

2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[840

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Biological Activity

The compound 2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide (CAS Number: 892379-45-2) is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H21F3N4O3SC_{27}H_{21}F_{3}N_{4}O_{3}S, with a molecular weight of approximately 538.54 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including a triazatricyclo framework and a sulfanyl group.

PropertyValue
Molecular FormulaC27H21F3N4O3S
Molecular Weight538.54 g/mol
CAS Number892379-45-2
SMILESOCc1cnc(c2c1Cc1c(SCC(=O)Nc3cccc(c3)C(F)(F)F)nc(nc1O2)c1ccccc1)C

The biological activity of the compound can be attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response.

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of similar compounds, it was found that certain derivatives inhibited COX activity and reduced leukotriene synthesis in macrophages and basophilic leukemia cells. The IC50 values for these activities were reported as low as 0.1 µM for lipoxygenase inhibition . This suggests that our compound may share similar mechanisms.

Efficacy in Biological Systems

Research has indicated that compounds with structural similarities to this molecule can modulate inflammatory responses effectively. For instance, topical applications have shown promise in reducing inflammation in animal models by lowering levels of pro-inflammatory mediators .

Table 2: Biological Activity Summary

Activity TypeMechanismIC50 Value (µM)
COX InhibitionCyclooxygenase pathway>10 (higher concentrations needed)
Lipoxygenase InhibitionLipoxygenase pathway0.1
Prostaglandin Synthesis InhibitionMacrophage activity1.1

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this one can significantly inhibit the production of inflammatory cytokines in cultured macrophages. Such findings indicate potential therapeutic applications in conditions characterized by excessive inflammation.

In Vivo Studies

In vivo models have shown that administration of related compounds resulted in reduced edema and inflammation markers in tissues subjected to inflammatory stimuli. These results support the hypothesis that our compound may be effective in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in the Acetamide Moiety

The target compound’s 4-isopropylphenyl acetamide group distinguishes it from analogs such as 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (). Key differences include:

Property Target Compound Analog (2-Methylphenyl) Analog (4-Methoxyphenyl)
N-Substituent 4-Propan-2-ylphenyl 2-Methylphenyl 4-Methoxyphenyl
Molecular Weight 542.6 g/mol 542.6 g/mol (similar) 542.6 g/mol (similar)
TPSA 132 Ų 132 Ų 141 Ų (↑ due to methoxy)
XLogP3 5 5.2 (↑ lipophilicity) 4.7 (↓ lipophilicity)
Rotatable Bonds 8 8 8
  • Electronic Effects : The 4-methoxyphenyl analog’s methoxy group increases electron density, which may enhance π-π stacking or hydrogen bonding compared to the target’s phenyl group .

Impact of Hydroxymethyl and Thioether Groups

Both the target compound and its analogs retain a hydroxymethyl group and thioether linkage, critical for:

  • Solubility : The hydroxymethyl group contributes to hydrophilicity, partially offsetting the lipophilic tricyclic core.

Chirality and Structural Complexity

The hydroxymethyl group introduces a stereocenter, necessitating enantiomeric resolution for precise biological evaluation. This mirrors Pasteur’s findings on chirality-driven activity differences in tartaric acid . The high complexity score (789) suggests synthetic challenges compared to simpler analogs, such as catechins (e.g., molecular weight ~290 g/mol; ) .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis involves sequential functionalization of the tricyclic core, starting with preparation of the oxa-azatricyclo framework, followed by thioether linkage and acetamide coupling. Key parameters include:

  • Temperature : Maintain 0–5°C during thiol coupling to prevent disulfide formation .
  • Solvent : Use anhydrous DMF for cyclization steps to stabilize intermediates .
  • Catalysts : Employ Pd(OAc)₂ for cross-coupling reactions (e.g., aryl halide coupling) .
  • Monitoring : Track intermediates via HPLC (C18 column, 0.1% TFA/ACN gradient) and confirm purity (>95%) with NMR (¹H/¹³C) .

Q. How can NMR and MS be utilized to resolve structural ambiguities in the final product?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and hydroxymethyl protons (δ 4.5–5.0 ppm, broad singlet) .
  • HSQC/HMBC : Correlate sulfur-linked CH₂ groups (δ 3.8–4.2 ppm) to adjacent carbons in the tricyclic core .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error; fragment ions at m/z 320 (tricyclic core loss) validate connectivity .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) with ciprofloxacin as control .
  • Anticancer : MTT assay on MCF-7 cells (72-h exposure, IC₅₀ calculation) .
  • Controls : Include vehicle (DMSO <0.1%) and reference compounds (e.g., doxorubicin). Validate data with triplicate runs and ANOVA (p<0.05) .

Advanced Research Questions

Q. How to address contradictory bioactivity data between in vitro and cell-based assays?

  • Methodological Answer :

  • Orthogonal Assays : Confirm target engagement via SPR (binding affinity) or enzymatic inhibition (e.g., kinase profiling) .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., human CYP3A4) to rule out rapid degradation .
  • Structural Verification : Re-isolate compound post-assay via prep-HPLC and compare NMR to original batch .

Q. What computational strategies predict structure-activity relationships (SAR) for substituent modifications?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR, PDB: 1M17). Prioritize substituents at C14-methyl for hydrophobic pocket compatibility .
  • QSAR : Train models with MOE descriptors (e.g., logP, polar surface area) on IC₅₀ data from analogous compounds .
  • MD Simulations : Assess binding stability (10 ns runs) for proposed derivatives .

Q. How to troubleshoot unexpected by-products during scale-up synthesis?

  • Methodological Answer :

  • By-Product Identification : Use LC-MS/MS to detect sulfoxide derivatives (oxidation) or dimerization products .
  • Process Adjustments :
  • Replace DMF with degassed THF to minimize disulfide formation .
  • Introduce scavengers (e.g., BHT) during thioether coupling to suppress free-radical side reactions .

Q. What methodologies validate in vivo pharmacokinetics and toxicity?

  • Methodological Answer :

  • Pharmacokinetics : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 24 h. Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Toxicity : Conduct 14-day repeat-dose study (OECD 407) with histopathology on liver/kidney. Compare to vehicle controls .

Q. How to design experiments probing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24 h; monitor degradation via UPLC .
  • Light Sensitivity : Expose to UV (365 nm) for 48 h; track photodegradants with HRMS .
  • Oxidative Stress : Treat with H₂O₂ (1 mM) and analyze sulfone derivatives via ¹H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.